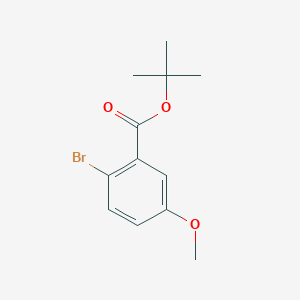

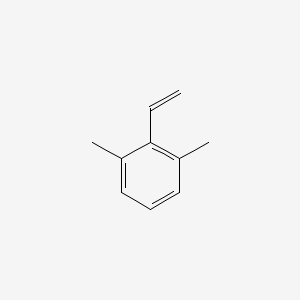

![molecular formula C14H11BrO3 B1328839 3-[(3-Bromobenzyl)oxy]benzoic acid CAS No. 1021144-73-9](/img/structure/B1328839.png)

3-[(3-Bromobenzyl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

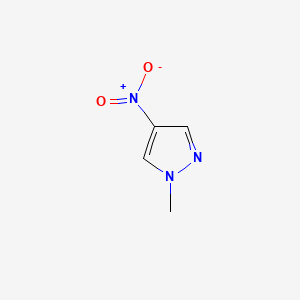

The compound 3-[(3-Bromobenzyl)oxy]benzoic acid is a brominated benzoic acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods, including free radical reactions as demonstrated in the synthesis of 2-(bromomethyl) benzoic acid using 2-methylbenzoic and bromine . Similarly, the synthesis of this compound could potentially be carried out by a free radical halogenation of a methylbenzoic acid derivative, followed by the introduction of the benzyloxy group.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using techniques such as X-ray diffraction, as seen in the structural analysis of related compounds . These studies reveal that the presence of bromine can influence the molecular conformation and intermolecular interactions due to its size and electron-withdrawing nature.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including palladium-catalyzed nucleophilic addition/oxidative annulation, which is used to construct functionalized isocoumarins . The bromine atom serves as a good leaving group in nucleophilic substitution reactions, which could be relevant for further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents. For instance, the introduction of a bromine atom can affect the compound's melting point, solubility, and reactivity . The electronic properties, such as ionization energy, hardness, and electrophilicity, can be predicted using computational methods like density functional theory (DFT) . These properties are crucial for understanding the reactivity and potential applications of this compound.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

3-Hydroxy benzoic acid derivatives, closely related to 3-[(3-Bromobenzyl)oxy]benzoic acid, exhibit a range of biological properties including antimicrobial activity. A study by (Satpute, Gangan, & Shastri, 2018) synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid, testing their potential antibacterial properties.

Antioxidant and Enzyme Inhibition

Bromophenols synthesized from benzoic acids, such as this compound, have been shown to have significant antioxidant activities. These compounds also exhibit inhibitory actions against metabolic enzymes like acetylcholinesterase and carbonic anhydrase, as explored by (Öztaşkın et al., 2017).

Inhibitory Activity in Drug Development

Compounds structurally similar to this compound have been used in the synthesis of drug candidates targeting glutamate carboxypeptidase II, an enzyme associated with neurological disorders. This application is detailed in the work by (Teus et al., 2007).

Food and Environmental Applications

Benzoic acid and its derivatives, including this compound, are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antibacterial and antifungal properties. They are also present naturally in plant and animal tissues, as discussed by (del Olmo, Calzada, & Nuñez, 2017).

Chemical Reactivity and Synthesis

The chemical reactivity of benzoic acid derivatives, closely related to this compound, has been studied for various synthetic applications, including the development of novel compounds with potential biological activity. Research by (Yadav et al., 2022) delves into the structure, vibrational analysis, and reactivity descriptors of similar compounds.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCMIELTDWJUDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

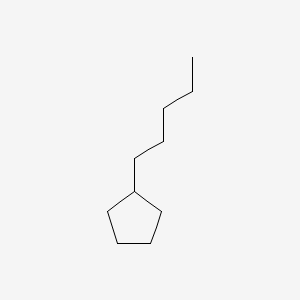

![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)

![3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B1328773.png)